6-(Difluoromethoxy)-1H-indazole

JAK Kinase Inhibition Kinase Inhibitor Design Medicinal Chemistry SAR

Replacing 6-substituted indazole analogs without direct empirical validation risks losing significant binding affinity and altering pharmacokinetics. This difluoromethoxy variant is the validated building block for achieving sub-nanomolar kinase inhibition. - **Measurable advantage:** 0.050-0.070 nM Ki for JAK1/2 vs. 0.200-0.300 nM for 6-methoxy analog (4-fold improvement). - **Physicochemical tuning:** -OCF₂H group imparts balanced lipophilicity, optimal for membrane permeability and CNS penetration. - **Supply:** ≥95% purity, immediate shipment, multiple pack sizes available.

Molecular Formula C8H6F2N2O
Molecular Weight 184.146
CAS No. 1315359-33-1
Cat. No. B2664817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Difluoromethoxy)-1H-indazole
CAS1315359-33-1
Molecular FormulaC8H6F2N2O
Molecular Weight184.146
Structural Identifiers
SMILESC1=CC2=C(C=C1OC(F)F)NN=C2
InChIInChI=1S/C8H6F2N2O/c9-8(10)13-6-2-1-5-4-11-12-7(5)3-6/h1-4,8H,(H,11,12)
InChIKeyPVYHGIUXZPBCKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(Difluoromethoxy)-1H-indazole: Fluorinated Scaffold for Kinase Discovery


6-(Difluoromethoxy)-1H-indazole (CAS 1315359-33-1) is a fluorinated heterocyclic building block within the indazole class, a scaffold broadly utilized in medicinal chemistry due to its favorable properties as a phenol bioisostere . The compound is characterized by a difluoromethoxy (-OCF₂H) substituent at the 6-position of the 1H-indazole core, with a molecular weight of 184.14 g/mol and a purity of ≥95% typically supplied for research use . Its structural features make it a valuable intermediate in the synthesis of kinase inhibitors and other biologically active molecules.

1
Fluorinated indazole scaffoldCore building block for kinase inhibitor SAR libraries and lead optimization workflows.
2
6-OCF₂H substituentIntermediate lipophilicity profile between -OCH₃ and -OCF₃; may support membrane permeability screening.
3
Research-grade building blockSupplied at ≥95% purity for medicinal chemistry and chemical probe synthesis.

6-(Difluoromethoxy)-1H-indazole: Why Generic Substitution Fails


Generic substitution of 6-substituted indazole analogs is not advisable due to significant, quantifiable differences in target binding affinity and physicochemical properties that arise from the nature of the 6-position substituent. Direct comparative data show that the 6-(difluoromethoxy) derivative can confer substantially enhanced potency—up to a 4-fold improvement in kinase inhibition—relative to a 6-methoxy analog when evaluated within the same molecular framework and assay conditions [1][2]. Furthermore, the difluoromethoxy group imparts a distinct lipophilicity profile compared to other common substituents (e.g., -OCH₃, -OCF₃, -F, -Cl), directly impacting membrane permeability and metabolic stability, key determinants of in vivo performance that cannot be replicated by non-fluorinated or differently fluorinated analogs [3]. These functional disparities underscore that simple substitution with a different 6-substituted indazole will not yield equivalent biological or pharmacokinetic outcomes, necessitating the use of the specific 6-(difluoromethoxy) variant for structure-activity relationship (SAR) studies and lead optimization.

Target Scaffold
Potential Substitute
Mismatch Context
6-OCF₂H indazole
6-OCH₃ analog
Kinase SARInhibition profile may differ; reported Ki values diverge within the same assay framework.
6-OCF₂H indazole
6-OCF₃ analog
ADMEHigher lipophilicity may shift permeability, solubility, and protein-binding profiles.
6-OCF₂H indazole
6-F / 6-Cl analogs
ElectronicDifferent electronic effects may alter target-binding mode and metabolic stability.

6-(Difluoromethoxy)-1H-indazole: Quantitative Differentiation Evidence


Enhanced JAK2 Inhibition vs. 6-Methoxy Analog

In a direct comparative study of kinase inhibition, a derivative incorporating the 6-(difluoromethoxy)-1H-indazole moiety exhibited 4-fold greater potency against JAK2 relative to an otherwise identical molecule containing a 6-methoxy substituent [1][2]. The difluoromethoxy-containing compound demonstrated a Ki of 0.050 nM for JAK2, while the methoxy analog showed a Ki of 0.200 nM under the same recombinant kinase assay conditions. A similar trend was observed for JAK1 inhibition, with Ki values of 0.070 nM and 0.300 nM, respectively.

JAK2 Inhibition
Head-to-head
Ki 0.050 nM vs Ki 0.200 nM
Reported 4-fold difference; recombinant JAK2 kinase domain assay
Supports JAK2 SAR workflow context
Assay condition: phosphorylation monitoring of JAK3-derived peptide
JAK Kinase Inhibition Kinase Inhibitor Design Medicinal Chemistry SAR

Superior JAK1 Inhibition vs. 6-Methoxy Analog

Parallel to the JAK2 findings, the 6-(difluoromethoxy)-1H-indazole containing derivative showed a 4.3-fold improvement in JAK1 inhibition (Ki = 0.070 nM) compared to the 6-methoxy analog (Ki = 0.300 nM) [1][2]. This consistent, multi-kinase potency advantage indicates that the -OCF₂H substituent provides a general enhancement in binding affinity for JAK family kinases, which is a critical differentiator for researchers developing pan-JAK or selective JAK inhibitors.

JAK1 Inhibition
Head-to-head
Ki 0.070 nM vs Ki 0.300 nM
Reported 4.3-fold difference; recombinant JAK1 kinase domain assay
Supports JAK1 SAR workflow context
Consistent multi-kinase trend within same scaffold pair
JAK1 Inhibition Selectivity Profiling Drug Discovery

Optimized Lipophilicity for Membrane Permeability

The difluoromethoxy (-OCF₂H) group imparts a distinct lipophilicity profile compared to alternative 6-position substituents. It is more lipophilic than a methoxy (-OCH₃) group but less lipophilic than a trifluoromethoxy (-OCF₃) group [1]. This intermediate lipophilicity is crucial for optimizing membrane permeability, including blood-brain barrier penetration, while avoiding the excessive lipophilicity that can lead to high plasma protein binding, poor solubility, and off-target toxicity. The calculated partition coefficient (cLogP) for 6-(difluoromethoxy)-1H-indazole is approximately 1, which supports a favorable balance between aqueous solubility and passive diffusion . In contrast, 6-methoxy-1H-indazole is predicted to be more polar (lower LogP), while 6-(trifluoromethoxy)-1H-indazole is substantially more lipophilic (higher LogP), each presenting distinct ADME challenges.

Lipophilicity Profile
Class-level
Intermediate lipophilicity
-OCH₃ -OCF₂H -OCF₃
cLogP ~1; balanced between aqueous solubility and passive diffusion
Supports permeability screening context
Physicochemical property inference; data to verify per scaffold
Physicochemical Properties ADME Optimization Drug Design

6-(Difluoromethoxy)-1H-indazole: Priority Application Scenarios


JAK Kinase Inhibitor Lead Optimization

Utilize 6-(Difluoromethoxy)-1H-indazole as the core scaffold for designing next-generation JAK inhibitors. The demonstrated 4-fold potency advantage over the 6-methoxy analog for both JAK1 and JAK2 inhibition (Ki = 0.050-0.070 nM vs. 0.200-0.300 nM) makes this compound the preferred starting material for achieving sub-nanomolar activity, a critical threshold for clinical candidate advancement [1][2].

CNS-Penetrant Kinase Inhibitor PK Optimization

Incorporate the 6-(Difluoromethoxy)-1H-indazole moiety to fine-tune the lipophilicity profile of kinase inhibitors intended for central nervous system (CNS) targets. The balanced lipophilicity of the -OCF₂H group (intermediate between -OCH₃ and -OCF₃) enhances the potential for achieving both adequate membrane permeability and blood-brain barrier penetration, while mitigating risks associated with high lipophilicity such as poor solubility and off-target effects [3].

Indazole-Derived Chemical Probe Building Block

Employ 6-(Difluoromethoxy)-1H-indazole as a versatile intermediate for synthesizing selective chemical probes targeting the kinome. The established potency gains observed in JAK family kinases suggest broader applicability for achieving high-affinity interactions with other kinase targets, making it an essential building block for chemical biology and target validation studies [1][2].

Application
Selection Property
Validation Focus
JAK kinase SAR studies
-OCF₂H substituent potency context
JAK family inhibition endpoint review
CNS permeability lead optimization
Intermediate lipophilicity scaffold
Membrane penetration assay context
Chemical probe synthesis
Fluorinated indazole building block
Target engagement validation

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